molecular formula C11H8F6O5S B11087665 Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate

Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate

Cat. No.: B11087665
M. Wt: 366.24 g/mol
InChI Key: UCODBRMDVNVWKW-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, hydroxyl, and sulfanyl groups

Preparation Methods

The synthesis of Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyran Ring: The initial step involves the synthesis of the pyran ring structure, which can be achieved through cyclization reactions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfanyl Group Addition: The sulfanyl group is incorporated through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of thioethers or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and sulfanyl groups can form hydrogen bonds and covalent interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate can be compared with similar compounds such as:

    Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: Lacks the sulfanyl and pyran ring, making it less versatile in biological applications.

    Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Lacks the hydroxyl and sulfanyl groups, reducing its potential for hydrogen bonding and covalent interactions.

    Methyl 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionate: Similar structure but lacks the pyran ring, affecting its overall stability and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8F6O5S

Molecular Weight

366.24 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanyl-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C11H8F6O5S/c1-4-3-5(18)6(7(19)22-4)23-9(8(20)21-2,10(12,13)14)11(15,16)17/h3,18H,1-2H3

InChI Key

UCODBRMDVNVWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)SC(C(=O)OC)(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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